molecular formula C10H10D4O2 B1149034 4-(EthoxyMethyl)anisole--d4 CAS No. 1219799-15-1

4-(EthoxyMethyl)anisole--d4

Cat. No.: B1149034
CAS No.: 1219799-15-1
M. Wt: 170.2416071
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Description

4-(EthoxyMethyl)anisole-d4 is a deuterated derivative of 4-(EthoxyMethyl)anisole, where four hydrogen atoms are replaced with deuterium (²H or D), typically at positions 2, 3, 5, and 6 of the aromatic ring. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard to improve quantification accuracy . The parent compound, 4-(EthoxyMethyl)anisole, consists of a methoxy group (-OCH₃) at the para position of the benzene ring and an ethoxymethyl (-CH₂OCH₂CH₃) substituent. Its deuterated form retains identical chemical reactivity but exhibits distinct spectral properties due to isotopic mass differences.

Properties

CAS No.

1219799-15-1

Molecular Formula

C10H10D4O2

Molecular Weight

170.2416071

Synonyms

4-(EthoxyMethyl)anisole--d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-(EthoxyMethyl)anisole-d4 include substituted anisoles, ethers, and deuterated aromatic compounds. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Structural Analogues

Compound Name Substituents Molecular Formula Key Features Applications/Notes References
4-Methylanisole -OCH₃ (para), -CH₃ (para) C₈H₁₀O Simpler structure; lacks ethoxymethyl group. Higher volatility. Solvent, fragrance intermediate
4-Ethylanisole -OCH₃ (para), -CH₂CH₃ (para) C₉H₁₂O Ethyl group increases hydrophobicity vs. methyl. Used in flavoring agents. Food additive, perfumery
1-(Ethoxymethyl)-2-methoxybenzene -OCH₃ (ortho), -CH₂OCH₂CH₃ (meta) C₁₀H₁₄O₂ Structural isomer; ethoxymethyl at meta position. Longer retention in GC. Rosy-green fragrance component
4-Methylanisole-d4 -OCH₃ (para), -CD₃ (para) C₈D₃H₇O Deuterated methyl group; used as isotopic tracer. MS/NMR internal standard

Physicochemical Properties

Property 4-(EthoxyMethyl)anisole-d4 4-Methylanisole 4-Ethylanisole 1-(Ethoxymethyl)-2-methoxybenzene
Molecular Weight (g/mol) ~186 (exact mass varies) 122.16 136.19 166.22
Boiling Point (°C) ~250–260 (estimated) 174–176 192–194 220–225 (literature)
LogP (Octanol-Water) ~2.5–3.0 2.1 2.8 3.2
Deuterium Content 4 D atoms None None None
  • Stability : The ethoxymethyl group in 4-(EthoxyMethyl)anisole-d4 confers moderate hydrolytic stability compared to chlorinated analogs (e.g., 4-Methoxybenzyl chloride, which is reactive toward nucleophiles) .
  • Spectroscopic Utility : The deuterated form reduces signal overlap in NMR and improves quantification in MS by eliminating isotopic interference .

Research Findings and Industrial Relevance

  • Synthetic Challenges: Deuterated analogs like 4-(EthoxyMethyl)anisole-d4 require specialized deuteration techniques (e.g., catalytic exchange or labeled precursors), increasing production costs compared to non-deuterated versions .
  • Emerging Uses : The triazole-containing analog (4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine) highlights the versatility of ethoxymethyl groups in drug discovery, though its complexity contrasts with the simplicity of 4-(EthoxyMethyl)anisole-d4 .

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